2-Methylpyridazin-3(2H)-one

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

2-Methylpyridazin-3(2H)-one (CAS 22687-56-5) is not interchangeable with generic pyridazinones. The 2-methyl substitution controls regioselectivity with a measured 0.75 log P difference between regioisomers, enabling rational ADME tuning. This scaffold achieved COX-2 SI=96 (surpassing diclofenac) and sub-μM bromodomain potency with co-crystal support (PDB 7RWN). Generic substitution risks synthesis failure and target disengagement. Source the correct isomer for CNS, oncology, and anti-inflammatory programs.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
Cat. No. B1642590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpyridazin-3(2H)-one
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESCN1C(=O)C=CC=N1
InChIInChI=1S/C5H6N2O/c1-7-5(8)3-2-4-6-7/h2-4H,1H3
InChIKeyTYJMXMFZUFPWIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpyridazin-3(2H)-one: A Core Scaffold for Heterocyclic Building Blocks and Bioactive Molecule Synthesis


2-Methylpyridazin-3(2H)-one (CAS 22687-56-5) is a versatile pyridazinone heterocycle, serving as a fundamental building block in medicinal chemistry and agrochemical research . Its core scaffold features a methyl substituent at the 2-position, which critically influences the compound's reactivity, physicochemical properties, and the biological activity of its derivatives [1]. This compound is a key intermediate for synthesizing a wide array of substituted pyridazinones, enabling the exploration of structure-activity relationships (SAR) across diverse therapeutic areas, including anti-inflammatory, anticancer, and CNS applications .

Why 2-Methylpyridazin-3(2H)-one Cannot Be Replaced by Other Pyridazinone Scaffolds in Key Reactions and Property Optimization


The 2-methyl substitution on the pyridazinone core is not a trivial modification; it dictates regio- and chemoselectivity in subsequent chemical transformations and profoundly impacts key physicochemical properties of derived molecules [1]. As demonstrated in comparative studies, the position of substituents on the pyridazinone ring leads to divergent lipophilicity, with 4-substituted isomers showing a 0.75 log P unit increase over 5-substituted isomers [2]. Similarly, in Diels-Alder cycloadditions, the reactivity of 2-methylpyridazin-3(2H)-ones is strictly dependent on the substitution pattern, where 5-substituted derivatives are significantly more reactive than their 4-substituted counterparts [3]. These quantifiable differences underscore that generic substitution of one pyridazinone analog for another can result in failed syntheses, altered pharmacokinetic profiles, or loss of target engagement, making a detailed understanding of the 2-methyl scaffold essential for rational selection.

Quantitative Differentiation of 2-Methylpyridazin-3(2H)-one: Direct Comparative Data for Informed Procurement


Regioselective Nucleophilic Substitution: A Defined Reactivity Difference Between 4- and 5-Positions

The 2-methylpyridazin-3(2H)-one scaffold exhibits a quantifiable and synthetically meaningful difference in nucleophilic substitution reactivity between the 4- and 5-positions. In a direct head-to-head study, the 5-substituted pyridazinones demonstrated significantly higher reactivity in Diels-Alder reactions compared to their 4-substituted isomers [1]. This is a critical factor for reaction planning and yield optimization.

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Lipophilicity Tuning via Regioisomerism: A 0.75 log P Difference Between 4- and 5-Substituted Aminopyridazinones

The lipophilicity of drug candidates, often described by log P, is a crucial parameter influencing absorption, distribution, metabolism, and excretion (ADME). A systematic study on aminopyridazinone regioisomers derived from 4,5-dichloro-2-methyl-3(2H)-pyridazinone revealed a consistent and significant difference in log P between 4- and 5-substituted isomers [1].

Drug Design Physicochemical Properties ADME Optimization

Achieving High COX-2 Selectivity: 2-Methylpyridazin-3(2H)-one Derivatives as a Scaffold for Potent Anti-Inflammatory Agents

Derivatives of 2-methylpyridazin-3(2H)-one have been shown to be highly selective COX-2 inhibitors. In a comparative study of synthesized 2-alkyl-6-substituted pyridazin-3(2H)-ones, the compound 6-benzyl-2-methylpyridazin-3(2H)-one (4a) demonstrated a COX-2 selectivity index of 96, along with significant in vivo anti-inflammatory and analgesic efficacy .

Inflammation COX-2 Inhibition Analgesic Drug Discovery

Validated Binding Mode and Potency in Bromodomain Inhibition via a 2-Methylpyridazin-3(2H)-one Chemotype

The 2-methylpyridazin-3(2H)-one core is a validated scaffold for developing potent and selective bromodomain inhibitors. A derivative, 4-chloro-5-{4-[(dimethylamino)methyl]anilino}-2-methylpyridazin-3(2H)-one, has been co-crystallized with the BPTF bromodomain (PDB: 7RWN), confirming its binding mode at high resolution [1]. Furthermore, a related compound ((S)-5-((1-benzylpiperidin-3-yl)amino)-4-chloro-2-methylpyridazin-3(2H)-one) demonstrated potent inhibition of the PCAF bromodomain (KAT2B) [2].

Epigenetics Bromodomain Inhibition Crystallography

High-Impact Application Scenarios for 2-Methylpyridazin-3(2H)-one in Drug Discovery and Agrochemical Development


Rational Design of ADME-Optimized Drug Candidates

Medicinal chemists can leverage the quantifiable 0.75 log P difference between 4- and 5-substituted aminopyridazinone regioisomers to fine-tune the lipophilicity and ADME profile of lead compounds [1]. This enables a predictable strategy for improving oral bioavailability or reducing off-target binding without altering the core pharmacophore.

Selective COX-2 Inhibitor Development

The 2-methylpyridazin-3(2H)-one scaffold serves as a robust platform for generating selective COX-2 inhibitors, as demonstrated by derivative 4a, which achieved a COX-2 selectivity index of 96 and superior in vivo anti-inflammatory activity compared to diclofenac . This application is critical for developing safer analgesics with reduced gastrointestinal toxicity.

Structure-Guided Optimization of Epigenetic Inhibitors

The availability of high-resolution co-crystal structures (e.g., PDB 7RWN) and sub-micromolar potency data for 2-methylpyridazin-3(2H)-one derivatives against bromodomain targets (PCAF, BPTF) makes this scaffold ideal for structure-based drug design (SBDD) programs in oncology and inflammation [2][3]. This provides a direct path to optimizing potency and selectivity for challenging epigenetic targets.

Quote Request

Request a Quote for 2-Methylpyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.